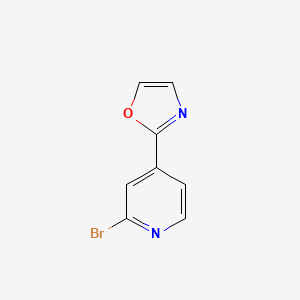
2-(2-Bromopyridin-4-YL)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopyridin-4-YL)oxazole is a heterocyclic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 2-position and an oxazole ring at the 4-position. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of 2-(2-Bromopyridin-4-YL)oxazole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-chloropyridine with 2-amino-2-oxazoline under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
2-(2-Bromopyridin-4-YL)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts like palladium for cross-coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-Bromopyridin-4-YL)oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopyridin-4-YL)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity . The bromine atom can also play a role in the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
2-(2-Bromopyridin-4-YL)oxazole can be compared with other similar compounds, such as:
2-(2-Chloropyridin-4-YL)oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-(2-Fluoropyridin-4-YL)oxazole: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological activity.
2-(2-Iodopyridin-4-YL)oxazole: The presence of an iodine atom can enhance the compound’s reactivity in certain types of reactions, such as cross-coupling.
The uniqueness of this compound lies in its specific combination of a bromine-substituted pyridine ring and an oxazole ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
2-(2-bromopyridin-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H |
Clave InChI |
YWXFVQGNAPEHDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C2=NC=CO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


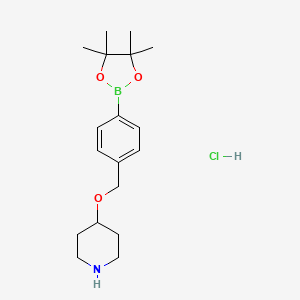
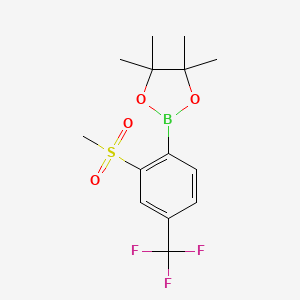
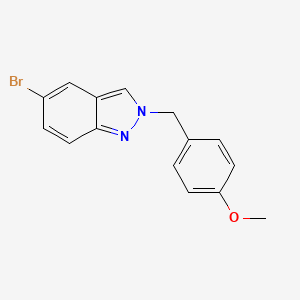
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
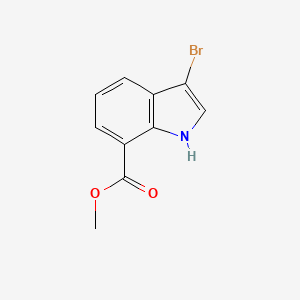
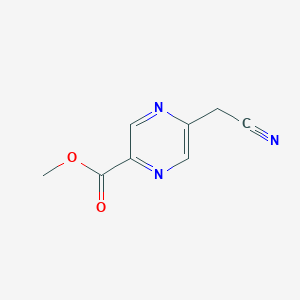
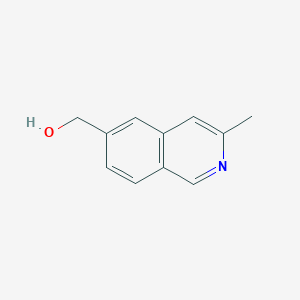

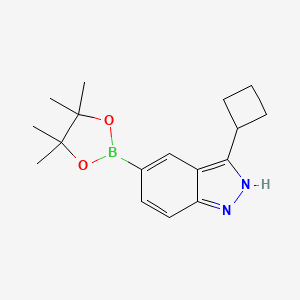
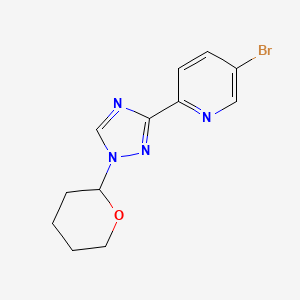
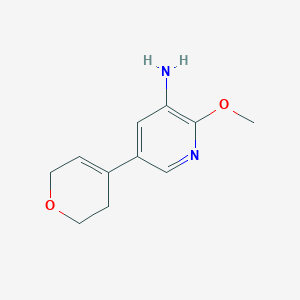
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)

